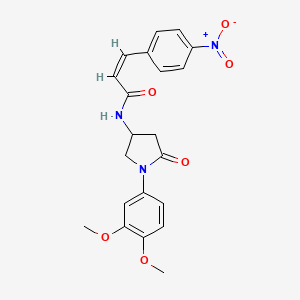

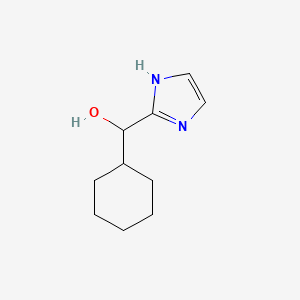

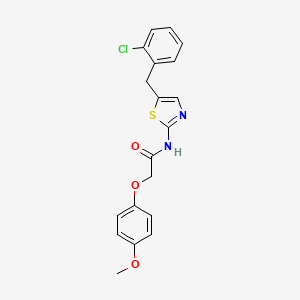

![molecular formula C5H6N2OS B2958360 (E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine CAS No. 944993-06-0](/img/structure/B2958360.png)

(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving thiazol-2-yl compounds are diverse. For instance, a copper-catalyzed annulation of oxime acetates and xanthates can lead to the synthesis of thiazol-2-yl ethers . Another reaction involves the reaction of α-carbonylphosphoranes with azides . The specific reactions involving “(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine” are not detailed in the literature.Applications De Recherche Scientifique

Corrosion Inhibition

One of the applications of derivatives closely related to "(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine" is in the field of corrosion science. Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in a 1 M HCl solution. These inhibitors showcase enhanced stability and higher inhibition efficiencies, offering protection against steel corrosion through both physical and chemical adsorption onto surfaces (Hu et al., 2016).

Antioxidative and Antiviral Activity

Thiazole-containing compounds, including those similar in structure to "(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine," have been synthesized and evaluated for their antioxidative and antiviral activities. These novel compounds, synthesized from hydroxycinnamic acid amides of a thiazole containing amino acid, have shown promise in studies against the replication of influenza virus A (H3N2) and human herpes virus 1 and 2 (HSV-1 and HSV-2), demonstrating their potential as therapeutic agents (Stankova et al., 2009).

Synthesis of Highly Substituted 2,3-Dihydroisoxazoles

The catalyzed tandem reaction of electron-deficient 1,3-conjugated enynes with hydroxylamines, including derivatives resembling "(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine," has been developed to provide regioselective access to highly substituted multifunctionalized 2,3-dihydroisoxazoles. This metal-free and mild condition approach offers a new pathway for the synthesis of complex molecules potentially useful in various chemical and pharmacological applications (Yu et al., 2010).

Propriétés

IUPAC Name |

(NE)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-4(7-8)5-6-2-3-9-5/h2-3,8H,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARLTXFMRHPTOA-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

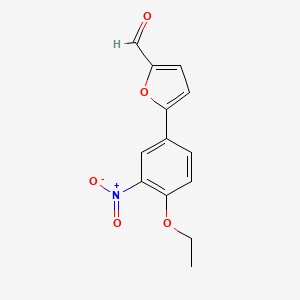

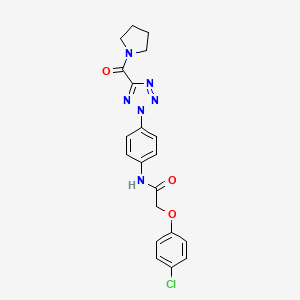

![2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2958279.png)

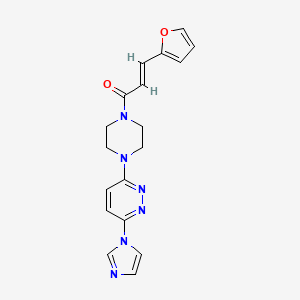

![8-Benzoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2958280.png)